Benzenemethanamine, N-butyl-3,5-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-butyl-3,5-dichloro- is a specialized chemical compound with the molecular formula C11H15Cl2N. It consists of 15 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 2 chlorine atoms . This compound is known for its unique structural features and exceptional purity, making it valuable for researchers and scientists across various industries .
Preparation Methods
The synthesis of Benzenemethanamine, N-butyl-3,5-dichloro- can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dichlorobenzyl chloride with butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
In industrial production, the compound can be synthesized using large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Benzenemethanamine, N-butyl-3,5-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Benzenemethanamine, N-butyl-3,5-dichloro- has a wide range of scientific research applications:
Chemistry: It serves as a crucial building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of specific molecular modifications on biological systems.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of medicinal compounds.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-butyl-3,5-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Benzenemethanamine, N-butyl-3,5-dichloro- can be compared with other similar compounds, such as:
Benzenemethanamine, 3,5-dichloro-4-ethoxy-N-ethyl-: This compound has an ethoxy group instead of a butyl group, leading to different chemical and physical properties.
Benzenemethanamine, N-butyl-3,5-dichloro-: This compound has similar structural features but may differ in terms of reactivity and applications.
The uniqueness of Benzenemethanamine, N-butyl-3,5-dichloro- lies in its specific structural configuration, which imparts distinct properties and makes it suitable for specialized applications .
Properties
CAS No. |
90390-24-2 |
---|---|
Molecular Formula |
C11H15Cl2N |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-4-14-8-9-5-10(12)7-11(13)6-9/h5-7,14H,2-4,8H2,1H3 |
InChI Key |
VUWWKOKHXXHUED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.